![molecular formula C9H9N3O2 B13056372 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a cyclobutyl ring with an isoxazole and pyridazine moiety, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with isoxazole derivatives, followed by cyclization with hydrazine derivatives to form the pyridazine ring. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the need for manual intervention and improving reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Employed in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine derivatives: Compounds like 4,5-dihydro-3(2H)pyridazinones share structural similarities and exhibit similar biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring, such as isoxazole-4-carboxylic acid, have comparable chemical properties and reactivity.
Uniqueness
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its combination of a cyclobutyl ring with isoxazole and pyridazine moieties, providing a distinct scaffold for chemical modifications and potential therapeutic applications. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in scientific research and drug development .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
3-cyclobutyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C9H9N3O2/c13-9-7-6(4-10-11-9)14-12-8(7)5-2-1-3-5/h4-5H,1-3H2,(H,11,13) |
Clé InChI |
WXIRYYKROBUJOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NOC3=C2C(=O)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)

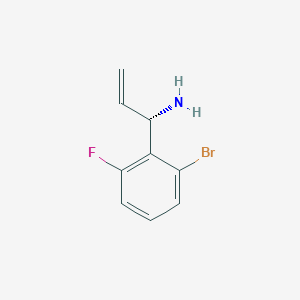
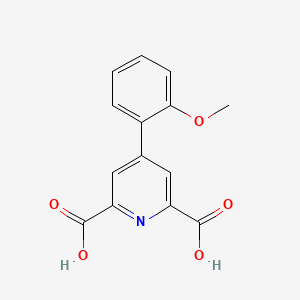
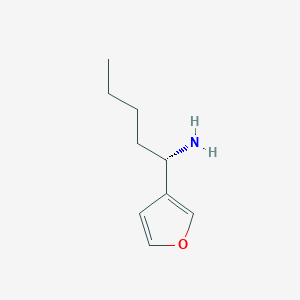
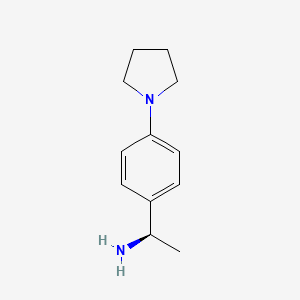
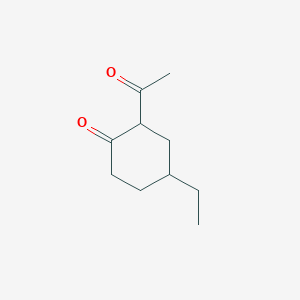
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
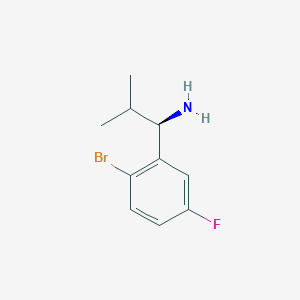
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
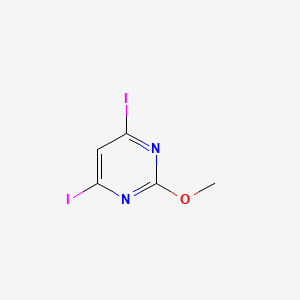
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)
